6-(o-Tolyl)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

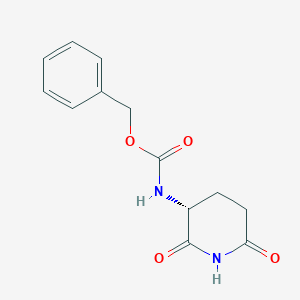

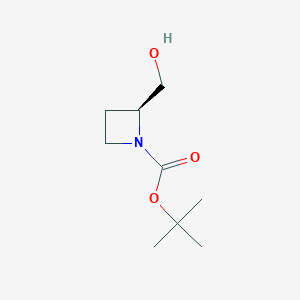

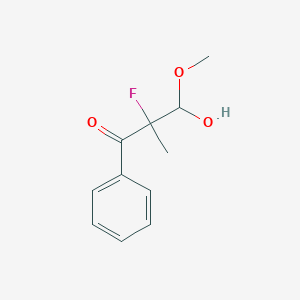

6-(o-Tolyl)nicotinic acid, also known as 6-(2-methylphenyl)nicotinic acid, is a compound with the molecular weight of 213.24 . It is a solid substance stored in dry conditions at room temperature .

Synthesis Analysis

While specific synthesis methods for 6-(o-Tolyl)nicotinic acid were not found, a general method for the synthesis of nicotine analogs involves the remodeling of (aza)indole/benzofuran skeletons . Another method involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid .Molecular Structure Analysis

The molecular structure of 6-(o-Tolyl)nicotinic acid is represented by the linear formula C13H11NO2 . The InChI code for the compound is 1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-7-6-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) .Physical And Chemical Properties Analysis

6-(o-Tolyl)nicotinic acid is a solid substance . It has a molecular weight of 213.24 . The compound’s InChI code is 1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-7-6-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) .Applications De Recherche Scientifique

Molecular Mechanisms and Receptor Activity

6-(o-Tolyl)nicotinic acid, also known as nicotinic acid, has been extensively studied for its interactions with various molecular mechanisms and receptors. Research has identified specific receptors such as GPR109A (also known as HM74A in humans and PUMA-G in mice) that mediate the anti-lipolytic effects of nicotinic acid in adipocytes. The binding of nicotinic acid to these receptors results in a decrease in cyclic adenosine monophosphate (cAMP) levels, which leads to various lipid-modifying effects. For instance, nicotinic acid inhibits the progression of atherosclerosis independently of its lipid-modifying effects by activating GPR109A on immune cells, highlighting its potential anti-inflammatory properties (Lukasova et al., 2011; Tunaru et al., 2003).

Vasorelaxation and Antioxidation Properties

Studies have explored the structure-activity relationships of nicotinic acid derivatives, such as thionicotinic acid analogs. These compounds are known for their vasorelaxation properties and antioxidative activities. The vasorelaxation effect, mediated partially by endothelium-induced nitric oxide and prostacyclin, along with significant antioxidant properties, positions these analogs as potential therapeutics for various cardiovascular disorders (Prachayasittikul et al., 2010).

Interaction with Carbonic Anhydrase III

Nicotinic acid and its 6-substituted analogs have shown potential in inhibiting carbonic anhydrase III (CAIII), a pharmacological target for the management of dyslipidemia and cancer. Binding studies and molecular docking have demonstrated the significance of the carboxylic acid group and the presence of a hydrophobic group with a hydrogen bond acceptor at the pyridine's 6-position for enhanced activity. This interaction suggests the role of these compounds in therapeutic applications related to CAIII (Mohammad et al., 2017).

Superoxide Dismutase Mimetics

Copper complexes of nicotinic acid and other aromatic carboxylic acids have been synthesized and evaluated for their superoxide dismutase (SOD) mimetic activity. These complexes, particularly the copper complex of nicotinic-phthalic acids, exhibited significant SOD mimetic activity, indicating their potential as therapeutic agents. The study provides insights into the electronic structure and bioactive nature of these complexes, proposing their role in the development of metallovitamin-based therapeutics (Suksrichavalit et al., 2008).

Industrial Production and Applications

Nicotinic acid is an essential nutrient with various industrial applications. Methods for its ecological production from commercially available raw materials have been explored to meet the needs of green chemistry and reduce environmental burden. These methods focus on the production of nicotinic acid with potential industrial applications, highlighting its significance beyond pharmaceutical uses (Lisicki et al., 2022).

Mécanisme D'action

Target of Action

Given its structural similarity to nicotinic acid, it may interact with similar targets, such as the nicotinic acetylcholine receptors .

Mode of Action

Based on its structural similarity to nicotinic acid, it may act by binding to its target receptors and modulating their activity .

Biochemical Pathways

It is known that nicotinic acid, a structurally similar compound, plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (nad), an essential cofactor for many oxidation–reduction reactions .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given its structural similarity to nicotinic acid, it may have similar effects, such as modulating the activity of its target receptors and affecting the biosynthesis of nad .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential risks . Hazard statements associated with the compound include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Orientations Futures

Propriétés

IUPAC Name |

6-(2-methylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-7-6-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZQALHJPYJQFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609466 |

Source

|

| Record name | 6-(2-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175153-32-9 |

Source

|

| Record name | 6-(2-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)

![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)

![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)

![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)